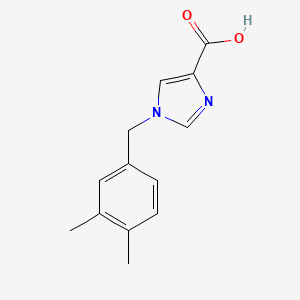
1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid
描述
1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid is an organic compound belonging to the imidazole derivative class. Its unique structure, characterized by a 3,4-dimethylbenzyl group and a carboxylic acid functional group, has prompted extensive research into its biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features an imidazole ring which is known for its diverse biological properties, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example, in vitro assays demonstrated that the compound effectively reduced the viability of common pathogens, suggesting potential for use in treating infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In a study assessing its effects on human cancer cell lines, including breast (MDA-MB231) and cervical (HeLa) cancers, it was found to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the inhibition of specific kinases associated with cancer cell signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, thus blocking substrate access.
- Receptor Interaction : It has been shown to interact with receptors involved in cellular signaling pathways, affecting processes such as cell growth and apoptosis.
Study 1: Antimicrobial Evaluation
A study published in Journal of Antimicrobial Chemotherapy reported that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate a promising potential for this compound as an antimicrobial agent.
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects. The results showed that at concentrations above 50 µM, there was a significant reduction in cell viability across multiple cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB231 | 45 |
| HeLa | 30 |
| K562 | 50 |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
属性
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-11(5-10(9)2)6-15-7-12(13(16)17)14-8-15/h3-5,7-8H,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHBOCBZYAYLQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=C(N=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















